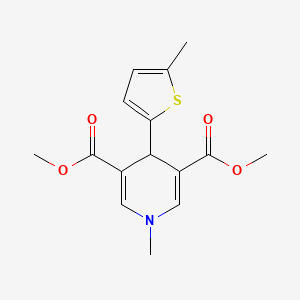
dimethyl 1-methyl-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions such as the Diels-Alder reaction with dimethyl acetylenedicarboxylate, leading to the formation of new types of compounds depending on the reaction conditions and the N-substituent (Ando et al., 1992). Another method includes reactions of various thiophene derivatives with dimethyl acetylenedicarboxylate in chloroform or benzene at room or elevated temperatures (Kakehi et al., 1994).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic characterization and X-Ray structure analysis. A study on 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides provided insights into their molecular structures, optical properties, and the molecular frontier orbital through density functional theory (DFT) calculations (Li et al., 2014).
Chemical Reactions and Properties
Chemical reactions of related compounds include their reaction with dimethyl acetylenedicarboxylate leading to various derivatives depending on the specific conditions and reactants involved. For example, the reaction of 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate produces specific acetates and thiadiazole carboxylates depending on the solvent used (Vas’kevich et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, can be deduced from the structural and synthesis analysis. However, specific studies focused on the physical properties of dimethyl 1-methyl-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate were not identified, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, photoluminescence, and CO2 sorption capabilities, have been studied in related compounds. For instance, bismuth 2,6-pyridinedicarboxylates exhibit interesting photoluminescence properties and CO2 sorption, indicating the potential for similar investigations on dimethyl 1-methyl-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Thirumurugan et al., 2012).
properties
IUPAC Name |
dimethyl 1-methyl-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9-5-6-12(21-9)13-10(14(17)19-3)7-16(2)8-11(13)15(18)20-4/h5-8,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWETVDHAPMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-methyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)azepan-2-one](/img/structure/B5616965.png)
![3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5616973.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)
![methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)
![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)

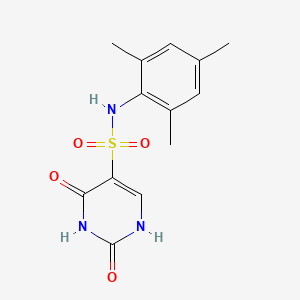
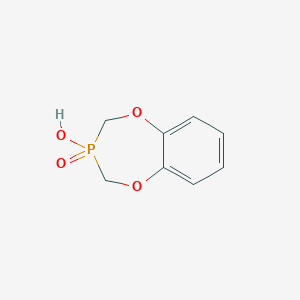
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5617024.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)
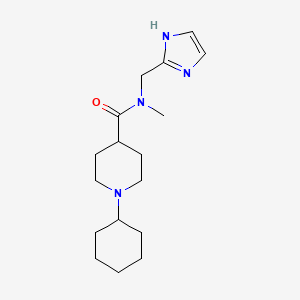
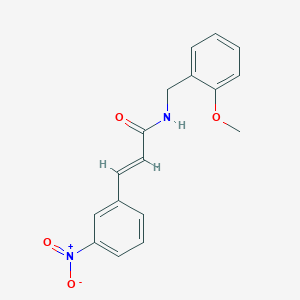
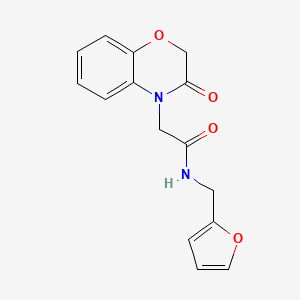
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)